N-(2-Fluoro-6-methylbenzyl)ethanamine
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Overview
Description
N-(2-Fluoro-6-methylbenzyl)ethanamine: is an organic compound with the molecular formula C10H14FN It is a derivative of ethanamine, where the ethanamine group is substituted with a 2-fluoro-6-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-6-methylbenzyl)ethanamine typically involves the reaction of 2-fluoro-6-methylbenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Fluoro-6-methylbenzyl)ethanamine can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Amine or alkane derivatives.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Fluoro-6-methylbenzyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of enzyme inhibitors or receptor ligands.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-Fluoro-6-methylbenzyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or metabolic enzymes.
Comparison with Similar Compounds
- N-(4-Fluoro-2-methylbenzyl)ethanamine
- N-(2-Fluoro-4-methylbenzyl)ethanamine
- N-(2-Fluoro-5-methylbenzyl)ethanamine
Comparison: N-(2-Fluoro-6-methylbenzyl)ethanamine is unique due to the specific positioning of the fluoro and methyl groups on the benzyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in chemical and biological research.
Properties
IUPAC Name |
N-[(2-fluoro-6-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-12-7-9-8(2)5-4-6-10(9)11/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJACQTNXKCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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